Cas no 622-98-0 (1-Chloro-4-ethylbenzene)

1-Chloro-4-ethylbenzene (CAS 622-62-8) is an organic compound belonging to the class of chloroethylbenzenes. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both chloro and ethyl substituents on the aromatic ring enhances its reactivity, enabling selective functionalization for downstream applications. Its stable structure and well-defined reactivity profile make it suitable for use in cross-coupling reactions, electrophilic substitutions, and other transformations. The compound is typically supplied as a clear liquid with high purity, ensuring consistent performance in synthetic processes. Proper handling is required due to its potential flammability and irritant properties.
1-Chloro-4-ethylbenzene structure
1-Chloro-4-ethylbenzene structure
Product Name:1-Chloro-4-ethylbenzene
CAS No:622-98-0
MF:C8H9Cl
MW:140.610061407089
MDL:MFCD00040855
CID:82784
PubChem ID:354333778
Update Time:2025-05-21

1-Chloro-4-ethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-4-ethylbenzene
    • p-Ethylchlorobenzene
    • 4-Chloro(ethylbenzene)
    • 4-Ethylchlorobenzene
    • 1-chloro-4-ethyl benzene
    • RG9SR6EV5J
    • Benzene, 1-chloro-4-ethyl-
    • 1-Chloro-4-ethylbenzene, 97%
    • C3091
    • SCHEMBL128405
    • p-Chloroethylbenzene
    • 4-chloro-ethylbenzene
    • 1-chloro-4-ethyl-benzene
    • BS-17347
    • 4-Chloro-1-ethylbenzene
    • 1-Ethyl-4-chlorobenzene
    • EN300-329568
    • AKOS015850328
    • D83472
    • 622-98-0
    • CS-0152511
    • NS00034996
    • 4-Chloroethylbenzene
    • (p-chlorophenyl)ethane
    • FT-0607628
    • DTXSID30211248
    • MFCD00040855
    • EINECS 210-763-3
    • DB-054120
    • DTXCID30133739
    • MDL: MFCD00040855
    • Inchi: 1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
    • InChI Key: GPOFSFLJOIAMSA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC
    • BRN: 1099335

Computed Properties

  • Exact Mass: 140.03900
  • Monoisotopic Mass: 140.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 72.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Yellow liquid.
  • Density: 1.045 g/mL at 25 °C
  • Melting Point: -62.6°C
  • Boiling Point: 184°C(lit.)
  • Flash Point: Fahrenheit: 140 ° f
    Celsius: 60 ° c
  • Refractive Index: n20/D 1.518
  • Solubility: Difficult to mix.
  • PSA: 0.00000
  • LogP: 2.90240
  • Solubility: Insoluble in water.

1-Chloro-4-ethylbenzene Security Information

1-Chloro-4-ethylbenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Chloro-4-ethylbenzene Pricemore >>

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Additional information on 1-Chloro-4-ethylbenzene

Comprehensive Guide to 1-Chloro-4-ethylbenzene (CAS No. 622-98-0): Properties, Applications, and Industry Insights

1-Chloro-4-ethylbenzene (CAS No. 622-98-0), also known as p-Chloroethylbenzene, is a versatile aromatic compound widely used in organic synthesis and industrial applications. This chlorinated derivative of ethylbenzene features a chlorine atom at the para position, granting it unique reactivity for cross-coupling reactions and intermediate roles. With growing interest in specialty chemicals and pharmaceutical intermediates, this compound has gained attention for its balanced lipophilicity and structural adaptability in molecular design.

The compound's physicochemical properties make it valuable across multiple sectors. It appears as a colorless to pale yellow liquid with a characteristic aromatic odor, boiling at 198-200°C, and demonstrating moderate solubility in organic solvents. Recent studies highlight its utility in agrochemical formulations and liquid crystal materials, aligning with trends toward high-performance functional chemicals. Industry reports indicate rising demand for halogenated aromatic compounds like 622-98-0 in electronic materials, where their dielectric properties prove advantageous.

Innovative applications of 1-Chloro-4-ethylbenzene are emerging in green chemistry initiatives. Researchers are exploring catalytic systems for its sustainable production, addressing environmental concerns about traditional halogenation methods. The compound's role in polymer modifiers and flame retardant synergists has also been investigated, particularly for engineering plastics requiring enhanced thermal stability. These developments respond to frequent search queries about eco-friendly chemical alternatives and halogen-based additives in material science forums.

Quality standards for CAS 622-98-0 emphasize purity levels ≥98%, with HPLC and GC-MS being common analytical methods. Storage recommendations typically specify amber glass containers under inert gas to prevent degradation. The compound's structure-activity relationships make it a subject of interest in computational chemistry studies, particularly in QSAR modeling for novel bioactive molecules. This connects with trending searches about AI-driven molecular design and in silico screening of chemical libraries.

Market analysis shows steady growth for p-Chloroethylbenzene derivatives in Asia-Pacific regions, driven by expanding electronic chemicals and advanced material sectors. Regulatory landscapes continue evolving, with REACH compliance being crucial for European markets. Technical discussions often focus on optimal synthetic routes and process optimization—topics frequently searched by chemical engineers and R&D professionals.

Future prospects for 1-Chloro-4-ethylbenzene include potential applications in organic electronics and energy storage systems, where its electron-withdrawing characteristics may benefit charge transport materials. The compound's relevance in click chemistry transformations and metal-organic frameworks (MOFs) further positions it as a valuable building block for next-generation functional materials. These directions align with increasing academic and industrial interest in multifunctional aromatic compounds for technological innovations.

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